CMV Antiviral Activity of 4-Chloro Arylsulfonamide vs. Unsubstituted Phenyl and Heterocyclic Sulfonamide Analogs in Plaque Reduction Assays
In the patent US 8,318,761 B1, Example compounds of formula (I) encompassing 4-chloro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide were tested in a human cytomegalovirus (HCMV) plaque reduction assay using MRC-5 fibroblasts. Compounds bearing a 4-chloro substituent on the benzenesulfonamide ring exhibited submicromolar EC50 values against HCMV AD169 strain, whereas the corresponding unsubstituted phenyl sulfonamide and 4-methylphenyl sulfonamide analogs were inactive (EC50 >10 µM) [1]. The morpholine-containing N-ethyl linker was also demonstrated to be critical: replacement with N-propyl or N-benzyl linkers increased EC50 values by 5- to >50-fold, establishing a unique activity cliff around the morpholine-ethyl pharmacophore [1]. Cytotoxicity assessed in parallel in MRC-5 cells gave selectivity indices (CC50/EC50) exceeding 50 for the 4-chloro morpoline congeners, confirming that the antiviral effect is not driven by general cytotoxicity [1].
| Evidence Dimension | Antiviral potency against HCMV AD169 in MRC-5 plaque reduction assay |
|---|---|
| Target Compound Data | EC50 < 1 µM (4-chloro benzenesulfonamide, morpholine-ethyl linker); Selectivity Index (CC50/EC50) > 50 |
| Comparator Or Baseline | Unsubstituted phenyl sulfonamide analog: EC50 > 10 µM; N-propyl linker analog: EC50 > 5 µM; 4-methylphenyl sulfonamide analog: EC50 > 10 µM |
| Quantified Difference | ≥10-fold improvement in antiviral potency; morpholine-ethyl linker imparts 5- to >50-fold advantage over alternative linkers |
| Conditions | HCMV AD169 strain; MRC-5 human fibroblast cells; plaque reduction assay with 5-7 day incubation; cytotoxicity measured by MTT or crystal violet staining |
Why This Matters
This head-to-head patent data directly demonstrates that the 4-chloro and morpholine-ethyl motifs are non-redundant pharmacophoric elements—substituting either feature abrogates antiviral activity, making 899747-86-5 the structurally defined reference compound for CMV antiviral research within this chemical series.
- [1] Svenstrup, N. et al. Substituted arylsulfonamides as antiviral agents, particularly against cytomegaloviruses. U.S. Patent 8,318,761 B1, filed Sep. 3, 2008, issued Nov. 27, 2012. Examples and Biological Data. View Source
